Progesterone Impurity D

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

生物活性

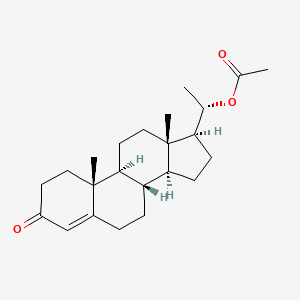

Progesterone Impurity D, also known as 20α-Acetoxy-4-pregnen-3-one, is a compound that has garnered attention due to its structural similarity to progesterone and its potential biological activities. Understanding its biological activity is crucial for assessing its implications in pharmacology and toxicology.

Chemical Structure and Properties

This compound has the chemical formula and a CAS number of 5035-09-6. Its structure includes a steroid framework that is common among progestogens, which allows it to interact with various steroid hormone receptors in the body.

Hormonal Activity

This compound exhibits hormonal activity similar to progesterone, influencing reproductive processes and potentially modulating immune responses. Studies have shown that compounds with similar structures can bind to progesterone receptors, leading to various biological effects.

Anti-inflammatory Effects

Recent research indicates that progesterone and its analogs, including impurities like this compound, may possess anti-inflammatory properties. For instance, progesterone has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNFα, and IL-12. This suggests that this compound could also modulate inflammatory responses through similar mechanisms .

Immunomodulatory Effects

Progesterone's role in immune modulation is particularly relevant during pregnancy but may extend to other contexts. It promotes immune tolerance by inhibiting T-helper type 1 (Th1) cell activity and altering dendritic cell function. This immunomodulatory effect could be beneficial in managing autoimmune conditions or during infections .

Case Studies

- COVID-19 Treatment : A clinical study involving 42 men with severe COVID-19 demonstrated that supplementation with progesterone (and potentially its impurities) reduced the need for supplemental oxygen and shortened hospital stays. This highlights the potential therapeutic benefits of progesterone-related compounds in acute inflammatory conditions .

- Recurrent Miscarriage : In women experiencing recurrent spontaneous miscarriages, alterations in cytokine profiles were observed, suggesting that progesterone's immunomodulatory effects might play a role in maintaining pregnancy .

Data Table: Biological Effects of this compound

科学研究应用

Scientific Research Applications

-

Quality Assurance in Pharmaceutical Development

- HPLC Method Development : Progesterone Impurity D is utilized as a reference standard in High-Performance Liquid Chromatography (HPLC) to ensure the quality and stability of progesterone formulations. It aids in validating analytical methods that quantify progesterone and its impurities during production .

-

Stability Testing

- Degradation Studies : Research indicates that progesterone undergoes various degradation pathways under different conditions. The presence of impurities like this compound can affect the overall stability of progesterone formulations, necessitating rigorous testing to determine shelf life and storage conditions .

- Toxicological Studies

Therapeutic Formulations

This compound plays a role in the formulation of therapeutic products:

- Micronized Formulations : Micronized progesterone formulations have been developed to enhance bioavailability. The inclusion of impurities is monitored to ensure that they do not adversely affect the therapeutic efficacy .

- Combination Therapies : Progesterone is often combined with estrogen in hormone replacement therapies. The presence of impurities must be accounted for to maintain the desired pharmacological effects while minimizing side effects .

Case Study 1: HPLC Method Validation

A study demonstrated the use of this compound as a reference standard in an HPLC method developed for quantifying progesterone levels in serum samples. The method showed high specificity and sensitivity, allowing for accurate monitoring of hormonal levels in patients undergoing fertility treatments.

| Parameter | Value |

|---|---|

| Limit of Detection | 0.5 ng/mL |

| Recovery Rate | 95% |

| Precision (RSD) | <2% |

Case Study 2: Stability Assessment

In a stability study of a micronized progesterone formulation, researchers found that the presence of this compound influenced degradation rates under accelerated conditions. The study highlighted the importance of monitoring impurities to predict product shelf life effectively.

| Condition | Time (Months) | % Active Ingredient Remaining |

|---|---|---|

| Room Temperature | 12 | 85% |

| Accelerated (40°C) | 6 | 75% |

属性

IUPAC Name |

[(1S)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCKOQHPOYLYPE-LMKQXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5035-09-6 | |

| Record name | (20S)-3-Oxopregn-4-en-20-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-OXOPREGN-4-EN-20-YL ACETATE, (20S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ERA229B4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。